3-Benzyloxy-1-propanol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyloxy-1-propanol-d6 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-1-propanol-d6 typically involves the deuteration of 3-Benzyloxy-1-propanol. One common method is the catalytic hydrogenation of 3-Benzyloxy-1-propanol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the deuterated compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-1-propanol-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the benzyloxy group.
Scientific Research Applications
3-Benzyloxy-1-propanol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy due to its distinct deuterium signals.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-1-propanol-d6 is primarily related to its deuterium content. Deuterium atoms have a different nuclear spin compared to hydrogen, which affects the compound’s behavior in NMR spectroscopy. This property allows researchers to study molecular interactions and dynamics with high precision. Additionally, the increased stability of deuterated compounds can influence their reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxy-1-propanol: The non-deuterated version of the compound.
3-Phenylmethoxy-1-propanol: A similar compound with a phenylmethoxy group instead of a benzyloxy group.
1,3-Propanediol monobenzyl ether: Another related compound with a different substitution pattern.
Uniqueness
3-Benzyloxy-1-propanol-d6 is unique due to its deuterium content, which imparts distinct spectroscopic properties and increased stability. These characteristics make it particularly valuable in analytical and research applications, where precise measurements and stability are crucial.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexadeuterio-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C10H14O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/i4D2,7D2,8D2 |
InChI Key |
FUCYABRIJPUVAT-YDMBBJHESA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])OCC1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)COCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.